1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione
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Overview
Description
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions 2 and 7 of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair .
Comparison with Similar Compounds
1,2,4-Triazine-3,5-dione: Shares a similar triazine ring structure but lacks the fused pyrimidine ring.
Pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds have a similar fused ring system but differ in the position and type of substituents.
1,2,4-Triazoline-3,5-dione: Another related compound with a triazine ring, often used in Diels-Alder reactions.
Uniqueness: 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel materials .
Properties
CAS No. |
54185-68-1 |
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Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
2,6-dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione |
InChI |
InChI=1S/C5H3N5O2/c11-4-2-3(6-1-7-4)9-10-5(12)8-2/h1H,(H,8,10,12)(H,6,7,9,11) |
InChI Key |
LPJIMSGQKAAJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=O)N=C2C(=O)N1 |
Origin of Product |
United States |
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